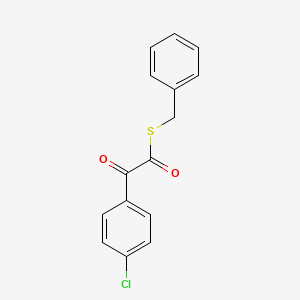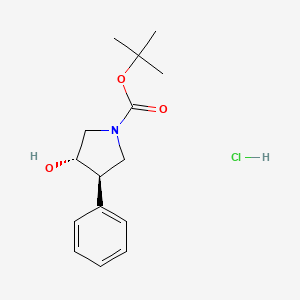
Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups, an amino group, and a phosphate group, making it highly reactive and versatile in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate typically involves multi-step organic synthesisThe reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents, temperature control, and pH adjustments .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amino compounds. These derivatives have their own unique properties and applications .
Applications De Recherche Scientifique
Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in biochemical studies, particularly in enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mécanisme D'action
The mechanism of action of Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in phosphorylation reactions, and influence cellular signaling pathways. Its effects are mediated through its ability to donate or accept phosphate groups, interact with amino acids, and form hydrogen bonds with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium (2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate
- Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
Uniqueness
What sets Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and interaction capabilities. This makes it particularly valuable in specialized applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H12NNa2O8P |
|---|---|
Poids moléculaire |
303.11 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H14NO8P.2Na/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2,7H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
Clé InChI |
XAVNXSQHUQHFPH-FAOVPRGRSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C(C(C(C(C(C=O)N)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)


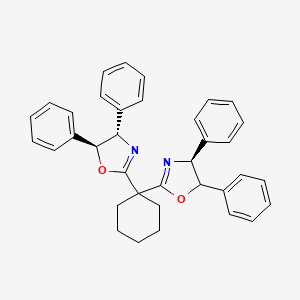

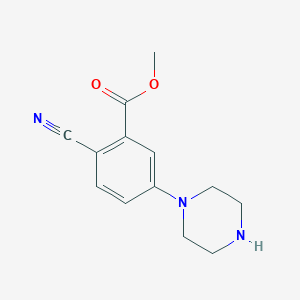
![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)

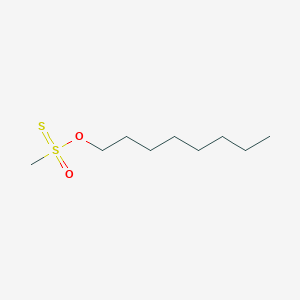
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)

